molecular formula C14H10N6OS B2963123 1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892748-17-3

1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2963123
CAS No.: 892748-17-3
M. Wt: 310.34
InChI Key: NMQAIFLRXYEJAZ-UHFFFAOYSA-N
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Description

1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates multiple heterocyclic systems known to confer valuable biological properties, including a 1,2,3-triazole ring, a 1,2,4-oxadiazole moiety, and a thiophene group . The 1,2,3-triazole and 1,2,4-oxadiazole rings are recognized as privileged scaffolds in pharmaceutical development. Compounds containing the 1,2,4-triazole ring, a closely related isomer, are characterized by multidirectional biological activity and are found in various therapeutic agents . Similarly, 1,2,4-oxadiazole derivatives have been extensively investigated and display a broad spectrum of pharmacological activities, such as antibacterial, anticancer, antiviral, and anti-inflammatory effects . The specific combination of these pharmacophores within a single molecule makes this compound a promising candidate for research into new antimicrobial agents, particularly against drug-resistant bacterial strains, as well as for exploration in other therapeutic areas like oncology. Furthermore, the structural features of this compound suggest potential applications beyond pharmacology, including its use as a building block in material science, for instance in the development of organic light-emitting diodes (OLEDs) due to the tunable electronic properties of triazole derivatives. This product is intended for research purposes only. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-phenyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6OS/c15-12-11(17-19-20(12)9-5-2-1-3-6-9)14-16-13(18-21-14)10-7-4-8-22-10/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQAIFLRXYEJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates triazole and oxadiazole moieties. These structural features have been associated with a variety of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be represented as follows:

C19H19N5O2S\text{C}_{19}\text{H}_{19}\text{N}_5\text{O}_2\text{S}

This structure includes:

  • A phenyl ring
  • A triazole ring
  • An oxadiazole ring with a thiophene substituent

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole rings demonstrated effective activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds were often lower than those of standard antibiotics.

CompoundMIC (µg/mL)Activity Type
Compound 137.9Antibacterial (Gram-positive)
Compound 160.0380Antifungal

These results suggest that the incorporation of the oxadiazole and triazole moieties enhances the antimicrobial efficacy of the compounds .

Anticancer Activity

The anticancer potential of the compound was evaluated in vitro against various cancer cell lines. Notably, compounds with similar structures showed promising results in inhibiting cell proliferation.

Case Study: MCF-7 and HCT-116 Cells
In a study by Alam et al., two derivatives exhibited significant inhibitory effects on MCF-7 breast cancer cells with IC50 values substantially lower than that of standard chemotherapeutics like 5-Fluorouracil:

CompoundIC50 (µM)Comparison Standard
Compound 3a24.745-Fluorouracil (IC50 = 100 µM)
Compound 3b5.12Tamoxifen

Furthermore, these compounds inhibited thymidylate synthase (TS), a critical enzyme in DNA synthesis, indicating their potential as anticancer agents .

The mechanism by which these compounds exert their biological effects involves several pathways:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cell proliferation and survival.
  • Apoptosis Induction : Increased expression of p53 and activation of caspase pathways were observed in treated cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some derivatives exhibit free radical scavenging capabilities, contributing to their protective effects against oxidative stress .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound: 1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine Thiophen-2-yl, phenyl C₁₄H₁₁N₇OS 341.36 Balanced electronic profile; thiophene enhances π-π interactions .
1-(3-Chloro-2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 3-Chloro-2-methylphenyl C₁₅H₁₁ClN₆OS 370.80 Chlorine increases lipophilicity; methyl group adds steric bulk .
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine 4-Methylphenyl, 3-(trifluoromethyl)phenyl C₁₈H₁₃F₃N₆O 386.34 Trifluoromethyl enhances metabolic stability; methyl improves solubility .
1-(4-Ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 4-Ethoxyphenyl, pyridin-4-yl C₁₇H₁₅N₇O₂ 349.35 Ethoxy group boosts solubility; pyridine introduces basicity .
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzo[d]thiazol-2-yl, 2-nitrophenyl C₁₅H₁₀N₆O₂S 338.35 Nitro group increases reactivity; benzothiazole enhances planarity .

Electronic and Steric Modifications

  • Thiophen-2-yl vs. Pyridin-4-yl (Oxadiazole Substituent): Thiophene’s electron-rich nature contrasts with pyridine’s electron-deficient character, altering charge distribution and binding affinities .
  • Chloro vs. Trifluoromethyl (Aryl Substituent): Chlorine is moderately electronegative, while trifluoromethyl is strongly electron-withdrawing, affecting resonance and metabolic stability .
  • Ethoxy vs.

Q & A

Q. What are the common synthetic routes for preparing 1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?

Methodological Answer: The synthesis typically involves sequential heterocyclic ring formation. Key steps include:

  • Oxadiazole Formation : React thiophene-2-carboxylic acid with hydroxylamine to form a hydroxamic acid intermediate, followed by cyclization with a nitrile source (e.g., POCl₃) to yield the 1,2,4-oxadiazole core .
  • Triazole Coupling : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the phenyl-triazole-amine moiety to the oxadiazole. For example, react a propargyl-oxadiazole precursor with a phenyl azide derivative under Cu(I) catalysis .
  • Optimization : Microwave-assisted synthesis can enhance reaction efficiency, reducing time (e.g., from 12 hours to 30 minutes) and improving yields by 15–20% compared to conventional heating .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent connectivity. For example, the thiophenyl protons appear as distinct doublets (δ 7.2–7.8 ppm), while the triazole NH₂ group resonates near δ 5.5 ppm .
  • IR Spectroscopy : Confirm functional groups via stretches (e.g., N-H at ~3400 cm⁻¹, C=N at 1600 cm⁻¹) .
  • X-ray Crystallography : Resolves tautomeric ambiguities in the triazole ring and confirms planarity of the oxadiazole-thiophene system. For example, dihedral angles between oxadiazole and thiophene are typically <10° .

Q. What are the typical chemical reactions involving the oxadiazole and triazole rings in this compound?

Methodological Answer:

  • Oxadiazole Reactions :
    • Nucleophilic Substitution: The oxadiazole’s C-5 position reacts with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) to form substituted derivatives .
    • Electrophilic Aromatic Substitution: Thiophene’s α-position undergoes halogenation (e.g., Br₂/FeCl₃) for functionalization .
  • Triazole Reactions :
    • Diazotization: The NH₂ group can be converted to diazonium salts for coupling with phenols or amines .
    • Cross-Coupling: Suzuki-Miyaura reactions modify the phenyl ring using Pd catalysts .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound’s preparation?

Methodological Answer: Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. For example:

  • Cyclization Step : Conventional heating (reflux, 12 hours, 60% yield) vs. microwave (150°C, 30 minutes, 75% yield) .
  • Catalyst Optimization : Use of PEG-400 as a green solvent in microwave conditions enhances CuAAC efficiency, reducing catalyst loading (CuI from 10 mol% to 5 mol%) .

Q. What strategies can resolve tautomeric ambiguities in the triazole ring during structural elucidation?

Methodological Answer:

  • Crystallographic Analysis : X-ray diffraction distinguishes tautomers (e.g., 3-phenyl-1,2,4-triazol-5-amine vs. 5-phenyl-1,2,4-triazol-3-amine) by quantifying bond lengths (C-N: 1.337 Å vs. 1.372 Å) and planarity deviations .
  • Dynamic NMR : Monitor temperature-dependent chemical shifts to identify tautomeric equilibria in solution .

Q. How do computational methods aid in predicting the biological activity of this compound?

Methodological Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinase enzymes. For example, the oxadiazole-thiophene moiety shows π-π stacking with ATP-binding pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to design analogs .

Q. What experimental approaches address discrepancies in reported biological activity data?

Methodological Answer:

  • Bioassay Standardization :
    • Use identical cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
    • Validate via orthogonal assays (e.g., MTT and ATP luminescence for cytotoxicity) .
  • Metabolic Stability Testing : Compare half-life (t₁/₂) in microsomal assays to rule out degradation artifacts .

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